molecular formula C10H14N2O B030954 1-(2-Hydroxyphenyl)piperazine CAS No. 1011-17-2

1-(2-Hydroxyphenyl)piperazine

Cat. No. B030954
CAS RN: 1011-17-2
M. Wt: 178.23 g/mol
InChI Key: UORNTHBBLYBAJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Hydroxyphenyl)piperazine derivatives involves several chemical reactions, including the Mannich reaction, which uses phenol derivatives, formaldehyde, and piperazine. For example, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is synthesized through this reaction, demonstrating the compound's capability as an antioxidant (Prabawati, 2016). Similarly, other derivatives have been prepared through nucleophilic substitution reactions, showcasing the compound's versatility in synthesis processes (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyphenyl)piperazine derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction methods. These studies provide insights into the compound's structural features and conformational stability, which are crucial for understanding its reactivity and properties (Zhang et al., 2007).

Chemical Reactions and Properties

1-(2-Hydroxyphenyl)piperazine undergoes various chemical reactions, including alkylation, acidulation, and reduction, to produce pharmaceutical intermediates. These reactions demonstrate the compound's reactivity and potential for functionalization, which is essential for developing new materials and drugs (Quan, 2006).

Physical Properties Analysis

The physical properties of 1-(2-Hydroxyphenyl)piperazine and its derivatives, such as melting points and solubility, are determined by their molecular structure and substituents. These properties are crucial for their application in various fields, influencing their processing, formulation, and performance in end-use applications.

Chemical Properties Analysis

The chemical properties of 1-(2-Hydroxyphenyl)piperazine derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their potential applications. Spectroscopic studies, such as FT-IR, FT-Raman, NMR, and UV-Vis, along with quantum chemical computations, provide valuable information on these properties, aiding in the design and development of new compounds with desired functionalities (Prabavathi et al., 2015).

Scientific research applications

Therapeutic Agents Development

Studies have explored the potential of "1-(2-Hydroxyphenyl)piperazine" derivatives as therapeutic agents. For example, long-acting dopamine transporter ligands have been developed as potential cocaine-abuse therapeutic agents, highlighting the role of these compounds in addressing substance abuse disorders (Hsin et al., 2002). Moreover, the development of novel antidepressants and antianxiety agents has been facilitated through the synthesis of piperazine derivatives, demonstrating their potential in treating mental health conditions (Kumar et al., 2017).

Anticancer Research

Research into "1-(2-Hydroxyphenyl)piperazine" derivatives has also extended to anticancer applications. A heterocyclic compound incorporating this motif has been synthesized and evaluated for its anti-bone cancer activity, showcasing the versatility of these compounds in targeting cancer cells (Lv et al., 2019).

Neurotransmitter Systems Study

The study of neurotransmitter systems has benefited from the use of "1-(2-Hydroxyphenyl)piperazine" derivatives. These compounds have been employed as tools to investigate serotonin and opioid receptors, aiding in the understanding of complex neural mechanisms and the development of drugs targeting these systems (Carroll et al., 2010).

properties

IUPAC Name

2-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORNTHBBLYBAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143733
Record name o-(1-Piperazinyl)phenol
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)piperazine

CAS RN

1011-17-2
Record name 2-(1-Piperazinyl)phenol
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Record name o-(1-Piperazinyl)phenol
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Record name o-(1-Piperazinyl)phenol
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Record name o-(1-piperazinyl)phenol
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Record name 2-(1-Piperazinyl)phenol
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Synthesis routes and methods

Procedure details

2-Aminophenol (6 g; 54 mmol) is dissolved in 1-butanol (110 ml) in the presence of sodium carbonate (2.9 g; 27.5 mmol) and N-methylbis(2-chloroethyl)amine hydrochloride (11.1 g; 58 mmol). The suspension is heated at 123° C. for 3 days. The butanol is evaporated off under reduced pressure and compound 43A is purified by flash chromatography with the following mixtures of eluents: NH4 OH/acetone/CH2Cl2 (0.5/20/80) and then NH4 OH/methanol/CH2Cl2 (1/5/95).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

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